molecular formula C10H9NO2 B159694 N-(3-Oxoprop-1-en-2-yl)benzamide CAS No. 138625-62-4

N-(3-Oxoprop-1-en-2-yl)benzamide

Cat. No. B159694
M. Wt: 175.18 g/mol
InChI Key: ZYILGJROOJFVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Oxoprop-1-en-2-yl)benzamide, also known as OPB-9195, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of benzamides and is known for its ability to modulate certain biochemical and physiological processes in the body.

Mechanism Of Action

The mechanism of action of N-(3-Oxoprop-1-en-2-yl)benzamide involves its ability to modulate certain biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been found to inhibit the activity of certain proteins such as heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.

Biochemical And Physiological Effects

N-(3-Oxoprop-1-en-2-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth and induce apoptosis, and inhibit the replication of certain viruses. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-Oxoprop-1-en-2-yl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. It also has a relatively low molecular weight, which makes it easy to handle and study. However, one limitation is that it has not been extensively studied in humans, which means that its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several future directions for the study of N-(3-Oxoprop-1-en-2-yl)benzamide. One direction is to continue to study its potential therapeutic applications in the treatment of HCV infections. Another direction is to study its potential use in the treatment of other viral infections, such as COVID-19. Additionally, further research is needed to understand its safety and efficacy in humans, as well as its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-Oxoprop-1-en-2-yl)benzamide involves the reaction between 3-oxopropenal and aniline. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-(3-Oxoprop-1-en-2-yl)benzamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been studied for its potential use in the treatment of hepatitis C virus (HCV) infections. Studies have shown that N-(3-Oxoprop-1-en-2-yl)benzamide inhibits the replication of HCV by targeting the viral RNA polymerase.

properties

CAS RN

138625-62-4

Product Name

N-(3-Oxoprop-1-en-2-yl)benzamide

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

N-(3-oxoprop-1-en-2-yl)benzamide

InChI

InChI=1S/C10H9NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-7H,1H2,(H,11,13)

InChI Key

ZYILGJROOJFVPO-UHFFFAOYSA-N

SMILES

C=C(C=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

C=C(C=O)NC(=O)C1=CC=CC=C1

synonyms

Benzamide, N-(1-formylethenyl)-

Origin of Product

United States

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